molecular formula C15H27NO9 B1399082 Tri(carboxyethyloxyethyl)amine CAS No. 1381861-95-5

Tri(carboxyethyloxyethyl)amine

Cat. No. B1399082
M. Wt: 365.38 g/mol
InChI Key: QNHMUDRSUKYNFE-UHFFFAOYSA-N
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Description

Tri(carboxyethyloxyethyl)amine is a biochemical compound used for proteomics research . It has a molecular formula of C15H27NO9 and a molecular weight of 365.38 . It’s a non-cleavable linker for bio-conjugation that contains a COOH/Carboxylic Acid group and a group linked through a linear PEG chain .


Molecular Structure Analysis

The molecular structure of Tri(carboxyethyloxyethyl)amine is characterized by its molecular formula C15H27NO9 and molecular weight 365.38 . Further details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

Amines, in general, have quite an effect on the properties as compared to alkanes due to the inclusion of a heteroatom such as nitrogen . The main chemical property of amines is their ability to act as weak organic bases .

Scientific Research Applications

CO2 Desorption

  • Field : Environmental Science
  • Application : This study evaluated the CO2 desorption activity of a tri-solvent composed of monoethanolamine (MEA), 2-(ethylamino)ethanol (EAE), and 2-amino-2-methyl-1-propanol (AMP) in combination with various commercial solid acid catalysts .
  • Method : Desorption experiments were conducted via a recirculation process with direct heating at 363 K or using a temperature programming method having a range of 303–363 K .
  • Results : The study found that the combination of 0.2 + 1 + 3 mol/L MEA + EAE + AMP with HND-8 had a minimized heat duty (HD) of 589.3 kJ/mol CO2 and the biggest desorption factor (DF) of 0.0277 × (10 −3 mol CO2) 3 /L 2 kJ min .

Direct Air Capture (DAC)

  • Field : Environmental Science
  • Application : DAC is a new technology that can contribute to “negative carbon emission”. Recent progress in surface chemistry and material synthesis has allowed a new generation of CO2 adsorbents that can drive the future of DAC and its wide-ranging deployment .
  • Method : This involves the synthesis of porous amine-based solid sorbents for direct air CO2 capture, adsorbent preparation and characterization, CO2 capture under dry and humid conditions, CO2 adsorption kinetics, adsorption thermodynamics, sorbent regeneration, cyclic stability, essential regeneration techniques, and techno-economic analysis for CO2 capture from air .
  • Results : The study provided a critical review of the recent developments in porous amine-based solid sorbents for direct air CO2 capture .

properties

IUPAC Name

3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO9/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22/h1-12H2,(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHMUDRSUKYNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(carboxyethyloxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Upadhyaya, J Kristensson… - Journal of Medicinal …, 2022 - ACS Publications
CD137 (4-1BB) is a co-stimulatory receptor on immune cells and Nectin-4 is a cell adhesion molecule that is overexpressed in multiple tumor types. Using a series of poly(ethylene …
Number of citations: 5 pubs.acs.org
KU Gaynor, M Vaysburd, MAJ Harman… - Nature …, 2023 - nature.com
COVID-19 has stimulated the rapid development of new antibody and small molecule therapeutics to inhibit SARS-CoV-2 infection. Here we describe a third antiviral modality that …
Number of citations: 2 www.nature.com

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